molecular formula C9H6F3LiN2O2 B6197639 lithium 1-[5-(trifluoromethyl)pyrazin-2-yl]cyclopropane-1-carboxylate CAS No. 2680542-78-1

lithium 1-[5-(trifluoromethyl)pyrazin-2-yl]cyclopropane-1-carboxylate

Cat. No.: B6197639
CAS No.: 2680542-78-1
M. Wt: 238.1
InChI Key:
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Description

Lithium 1-[5-(trifluoromethyl)pyrazin-2-yl]cyclopropane-1-carboxylate is a chemical compound that features a cyclopropane ring attached to a pyrazine ring substituted with a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium 1-[5-(trifluoromethyl)pyrazin-2-yl]cyclopropane-1-carboxylate typically involves the following steps:

    Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through the condensation of appropriate diamines with diketones or through cyclization reactions involving nitriles and amines.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is usually introduced via nucleophilic substitution reactions using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates.

    Cyclopropanation: The cyclopropane ring is formed through cyclopropanation reactions, often using diazo compounds and transition metal catalysts.

    Lithiation: The final step involves the lithiation of the carboxylate group, typically achieved by reacting the carboxylic acid derivative with lithium hydroxide or lithium carbonate under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control over reaction conditions and the use of more efficient catalysts and reagents to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazine ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the trifluoromethyl group or the pyrazine ring, potentially yielding partially or fully reduced products.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the positions adjacent to the trifluoromethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are commonly employed under various conditions (e.g., acidic, basic, or neutral).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield pyrazine N-oxides, while reduction could produce partially hydrogenated pyrazine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Chemistry

In chemistry, lithium 1-[5-(trifluoromethyl)pyrazin-2-yl]cyclopropane-1-carboxylate is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biology and medicine, this compound is investigated for its potential as a pharmacophore in drug design. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drugs, making this compound a valuable scaffold for developing new therapeutic agents.

Industry

In industry, the compound’s unique properties make it useful in the development of advanced materials, such as polymers and coatings, where its stability and reactivity can be advantageous.

Mechanism of Action

The mechanism of action of lithium 1-[5-(trifluoromethyl)pyrazin-2-yl]cyclopropane-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and electrostatic forces. The trifluoromethyl group can enhance binding affinity and selectivity, while the cyclopropane ring can provide rigidity and stability to the molecule.

Comparison with Similar Compounds

Similar Compounds

    Lithium 1-[5-(trifluoromethyl)pyridin-2-yl]cyclopropane-1-carboxylate: Similar in structure but with a pyridine ring instead of a pyrazine ring.

    Lithium 1-[5-(trifluoromethyl)benzene-2-yl]cyclopropane-1-carboxylate: Features a benzene ring instead of a pyrazine ring.

Uniqueness

Lithium 1-[5-(trifluoromethyl)pyrazin-2-yl]cyclopropane-1-carboxylate is unique due to the presence of the pyrazine ring, which can participate in additional interactions and reactions compared to pyridine or benzene derivatives. The trifluoromethyl group further enhances its chemical stability and potential biological activity, making it a valuable compound for various applications.

Properties

CAS No.

2680542-78-1

Molecular Formula

C9H6F3LiN2O2

Molecular Weight

238.1

Purity

95

Origin of Product

United States

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